1,3-Diisopropylurea
Overview
Description
1,3-Diisopropylurea (IPU) is identified as a potentially genotoxic impurity (GTI) that can be present in active pharmaceutical ingredients (APIs). The presence of such impurities is a significant concern in the pharmaceutical industry, and their removal is crucial to ensure the safety and efficacy of pharmaceutical products .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 1,3-diisopropylurea, they do provide insights into the synthesis of related compounds. For instance, the synthesis of 1,5-diisopropyl-6-oxo-verdazyl free radicals involves the condensation of isopropyl hydrazine with phosgene, which suggests that similar condensation reactions might be involved in the synthesis of IPU . Additionally, the synthesis of various isopropylidene-protected sugars and siloxanes indicates the versatility of isopropyl groups in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of IPU is not directly analyzed in the provided papers. However, the crystal structure of related compounds, such as 1,3-diisobutyl thiourea, has been characterized by X-ray diffraction, which provides insights into the potential molecular geometry and intermolecular interactions that could be expected for IPU .
Chemical Reactions Analysis
The papers do not detail specific chemical reactions involving 1,3-diisopropylurea. However, the removal of IPU from APIs using a hybrid approach that combines molecularly imprinted polymers (MIP) and organic solvent nanofiltration (OSN) suggests that IPU can be selectively separated from complex mixtures, which is a critical aspect of its chemical behavior in the context of pharmaceutical purification .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-diisopropylurea are not explicitly discussed in the provided papers. However, the successful removal of IPU using OSN indicates that its molecular size is a key property that allows for its separation from APIs. The stability of the MIP scavenger over multiple operations suggests that IPU has a stable interaction with the imprinted polymer, which is likely influenced by its physical and chemical properties .
Relevant Case Studies
The most relevant case study provided is the removal of IPU from APIs using a combination of OSN and MIP. This study demonstrates that a diafiltration dilution ratio of 3 can achieve 90% removal of IPU with minimal loss of the API. The MIP scavenger's selectivity and stability were validated over 18 independent operations, highlighting the effectiveness of this hybrid approach for API purification .
Scientific Research Applications
1. Use in Pharmaceutical Impurity Removal
1,3-Diisopropylurea (IPU) has been studied for its role in the removal of genotoxic impurities from active pharmaceutical ingredients (APIs). A combination of Organic Solvent Nanofiltration (OSN) and Molecularly Imprinted Polymer (MIP) has been found effective in reducing IPU contamination, improving API purity (Szekely et al., 2012).
2. Corrosion Inhibition
Studies have explored the use of derivatives of 1,3-diisopropylurea, such as 1-benzyl-3-diisopropylthiourea (DPTU), as corrosion inhibitors for carbon steel in acidic environments. The molecular structure and electronic parameters of these derivatives have been correlated with their inhibitory performance (Torres et al., 2014).
3. Chemical Analysis and Quality Control
The development of analytical methods for detecting and quantifying 1,3-diisopropylurea impurities is crucial in pharmaceutical quality control. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been optimized for the trace analysis of IPU, demonstrating their utility in ensuring drug safety and compliance (Szekely et al., 2014).
4. Fuel Combustion Research
1,3-Diisopropylurea derivatives have also been studied in the context of fuel combustion, particularly regarding the ignition and combustion properties of different fuel blends. This research contributes to the understanding of fuel efficiency and emission control (Mittal & Sung, 2008).
5. Catalysis and Chemical Synthesis
IPU and its derivatives play a role in catalytic processes and the synthesis of various chemicals. Their structural properties have been leveraged in the development of new synthetic methods and catalysts for producing important chemical compounds (Aoki et al., 2005).
Safety And Hazards
1,3-Diisopropylurea is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
There are ongoing efforts to make the synthesis of peptides greener, which involves the use of 1,3-Diisopropylurea . These efforts are centered around solvent substitution, recycling and reduction, as well as exploring alternative synthetic methods . There are also limitations to its use, such as its low solubility in water, which can limit its use in certain applications.
properties
IUPAC Name |
1,3-di(propan-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWYRAHAFMIBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044486 | |
Record name | 1,3-Dipropan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diisopropylurea | |
CAS RN |
4128-37-4 | |
Record name | N,N′-Bis(1-methylethyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4128-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diisopropylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diisopropylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dipropan-2-ylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diisopropylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-DIISOPROPYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT3MU4Y10Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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